Cas no 832114-04-2 (4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience, while the electron-withdrawing trifluoromethoxy group improves reactivity in aryl-aryl bond formations. The tetramethyl substitution on the borolane ring further contributes to steric protection, minimizing unwanted side reactions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. It offers consistent performance under mild conditions and is compatible with a range of catalysts and substrates, making it a reliable choice for complex organic transformations.
4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane structure
832114-04-2 structure
Product name:4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
CAS No:832114-04-2
MF:C13H16BF3O3
MW:288.070554733276
MDL:MFCD05863918
CID:716108
PubChem ID:2760601

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-
    • 2-(Trifluoromethoxy)phenylboronic acid, pinacol ester
    • 2-TRIFLUOROMETHOXYPHENYLBORONIC ACID, PINACOL ESTER
    • 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)-phenyl)-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(2-trifluoromethoxyphenyl)-1,3,2-dioxaborolane
    • BM282
    • 2-(Trifluoromethoxy)phenylboronic acid pinacol ester
    • AB22725
    • BC000550
    • A840530
    • 2-(Trifluoromethoxy)pheny
    • 4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane (ACI)
    • 2-Trifluoromethoxyphenylboronic acid pinacol ester
    • EN300-1074125
    • D74292
    • Z1336745086
    • AS-72738
    • 832114-04-2
    • CS-0081143
    • SY317358
    • 2-(Trifluoromethoxy)phenylboronic acid pinacol ester, AldrichCPR
    • DB-056694
    • AKOS015960081
    • MFCD05863918
    • DTXSID90375254
    • MJVAGGBGGPTBIJ-UHFFFAOYSA-N
    • MDL: MFCD05863918
    • Inchi: 1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8-10(9)18-13(15,16)17/h5-8H,1-4H3
    • InChI Key: MJVAGGBGGPTBIJ-UHFFFAOYSA-N
    • SMILES: FC(OC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 288.11400
  • Monoisotopic Mass: 288.1144590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.88440

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1074125-5.0g
4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
832114-04-2 95%
5.0g
$251.0 2023-07-08
Fluorochem
021843-1g
4,4,5,5-Tetramethyl-2-(2-trifluoromethoxyphenyl)-1,3,2-dioxaborolane
832114-04-2 95%
1g
£53.00 2022-03-01
Alichem
A019117525-5g
4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
832114-04-2 95%
5g
$313.60 2023-08-31
Chemenu
CM134055-5g
4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
832114-04-2 95+%
5g
$186 2021-08-05
Enamine
EN300-1074125-0.1g
4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
832114-04-2 95%
0.1g
$30.0 2023-10-28
Enamine
EN300-1074125-2.5g
4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
832114-04-2 95%
2.5g
$142.0 2023-10-28
Chemenu
CM134055-10g
4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
832114-04-2 95%+
10g
$177 2023-02-18
abcr
AB175365-1g
2-(Trifluoromethoxy)phenylboronic acid, pinacol ester; .
832114-04-2
1g
€86.40 2025-03-19
Enamine
EN300-1074125-0.05g
4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
832114-04-2 95%
0.05g
$21.0 2023-10-28
Aaron
AR003L28-250mg
4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
832114-04-2 95%
250mg
$6.00 2025-01-22

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  1 h, rt
Reference
Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation
Jelier, Benson J. ; et al, Angewandte Chemie, 2018, 57(42), 13784-13789

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Ruthenium(2+), tris(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ;  cooled; 16 h, rt
Reference
Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide
Dix, Stefan; et al, Chemistry - A European Journal, 2021, 27(45), 11554-11558

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  > 1 min, rt
1.2 12 h, rt
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  1 h, rt
Reference
Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation
Jelier, Benson J. ; et al, Angewandte Chemie, 2018, 57(42), 13784-13789

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Silver fluoride ,  Fluorine ;  3 d, 100 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium fluoride Catalysts: Ruthenium(2+), tris(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ;  cooled; 16 h, rt
Reference
Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide
Dix, Stefan; et al, Chemistry - A European Journal, 2021, 27(45), 11554-11558

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane Preparation Products

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:832114-04-2)4,4,5,5-tetramethyl-2-2-(trifluoromethoxy)phenyl-1,3,2-dioxaborolane
A840530
Purity:99%/99%
Quantity:10g/25g
Price ($):163.0/345.0